Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves Knoevenagel condensation reactions, where an aldehyde or ketone is reacted with a compound containing an active methylene group in the presence of a catalyst. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and other related compounds have been synthesized through Knoevenagel condensation of corresponding benzaldehydes and ethyl acetoacetate, using piperidine and trifluoroacetic acid as catalysts under reflux conditions in benzene (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of synthesized compounds is typically confirmed by spectral studies and X-ray diffraction studies. For instance, the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond and crystallizes in the monoclinic crystal system under the space group P21/n. Such structural details are crucial for understanding the compound's reactivity and properties (Kumar et al., 2016).
Scientific Research Applications
Organic Synthesis and Pharmacology
- Retinoids Research : Research on retinoids, such as etretinate, which is related to the compound due to its ethyl ester and phenyl group characteristics, has explored their therapeutic uses and clinical toxic effects. Such compounds have been studied for their differential efficacy across various body systems, suggesting the potential for the compound to be explored in similar therapeutic contexts (Windhorst & Nigra, 1982).
Materials Science
- Organic Thermoelectric Materials : Research into poly(3,4-ethylenedioxythiophene) (PEDOT) and its application in organic thermoelectric materials highlights the potential for ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate in materials science. Its structural similarity to studied compounds could make it a candidate for investigation in the development of new organic thermoelectric materials with improved performance (Zhu et al., 2017).
Environmental Science
- Microbial Degradation : The study of microbial degradation of fuel oxygenates like MTBE and ETBE, which share functional group similarities with the compound , contributes to understanding biodegradation processes in environmental settings. This research could inform potential environmental impacts and biodegradation pathways of ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate (Schmidt et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-5-21-13(17)9-7-11(16)10-6-8-12(18-2)15(20-4)14(10)19-3/h6,8H,5,7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLCIOZBTDJFJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645848 | |
Record name | Ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate | |
CAS RN |
102222-55-9 | |
Record name | Ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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